Cas no 1343642-79-4 (3-(pentyloxy)propane-1-sulfonyl chloride)

3-(Pentyloxy)propane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantage lies in its reactivity as a sulfonating agent, enabling the introduction of the sulfonyl functional group into target molecules under controlled conditions. The pentyloxy chain enhances solubility in organic solvents, facilitating reactions in nonpolar media. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing sulfonamide linkages. Careful handling is required due to its moisture sensitivity and potential reactivity with nucleophiles. When stored under anhydrous conditions, it maintains stability, ensuring reliable performance in synthetic applications.
3-(pentyloxy)propane-1-sulfonyl chloride structure
1343642-79-4 structure
Product name:3-(pentyloxy)propane-1-sulfonyl chloride
CAS No:1343642-79-4
MF:C8H17ClO3S
Molecular Weight:228.736780881882
CID:6356568
PubChem ID:64199104

3-(pentyloxy)propane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-(pentyloxy)propane-1-sulfonyl chloride
    • 1343642-79-4
    • AKOS013519092
    • EN300-1144248
    • インチ: 1S/C8H17ClO3S/c1-2-3-4-6-12-7-5-8-13(9,10)11/h2-8H2,1H3
    • InChIKey: RNTNJTVTFJLSLU-UHFFFAOYSA-N
    • SMILES: ClS(CCCOCCCCC)(=O)=O

計算された属性

  • 精确分子量: 228.0586933g/mol
  • 同位素质量: 228.0586933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 8
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 51.8Ų

3-(pentyloxy)propane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1144248-0.5g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1144248-1.0g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4
1g
$943.0 2023-06-09
Enamine
EN300-1144248-2.5g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1144248-5.0g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4
5g
$2732.0 2023-06-09
Enamine
EN300-1144248-5g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4 95%
5g
$1614.0 2023-10-25
Enamine
EN300-1144248-0.1g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4 95%
0.1g
$490.0 2023-10-25
Enamine
EN300-1144248-10.0g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4
10g
$4052.0 2023-06-09
Enamine
EN300-1144248-10g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4 95%
10g
$2393.0 2023-10-25
Enamine
EN300-1144248-0.05g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1144248-1g
3-(pentyloxy)propane-1-sulfonyl chloride
1343642-79-4 95%
1g
$557.0 2023-10-25

3-(pentyloxy)propane-1-sulfonyl chloride 関連文献

3-(pentyloxy)propane-1-sulfonyl chlorideに関する追加情報

Introduction to 3-(pentyloxy)propane-1-sulfonyl chloride (CAS No. 1343642-79-4)

3-(pentyloxy)propane-1-sulfonyl chloride, identified by the chemical identifier CAS No. 1343642-79-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural features of 3-(pentyloxy)propane-1-sulfonyl chloride, particularly the presence of a pentyl ether group and a sulfonyl chloride functionality, make it a versatile building block for medicinal chemists and synthetic organic chemists alike.

The sulfonyl chloride moiety is known for its reactivity in nucleophilic substitution reactions, where it can readily undergo transformation into sulfonates, sulfonamides, and other derivatives. This reactivity is harnessed in the development of drug candidates, where modifications at specific positions can enhance pharmacological properties such as solubility, bioavailability, and target binding affinity. The pentyloxy group, on the other hand, introduces a hydrophobic component to the molecule, which can influence its overall physicochemical properties and interactions with biological targets.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 3-(pentyloxy)propane-1-sulfonyl chloride has emerged as a valuable intermediate in the synthesis of small-molecule inhibitors that modulate key biological pathways. For instance, studies have demonstrated its utility in generating sulfonamides that exhibit inhibitory activity against enzymes involved in tumor proliferation and metastasis.

One of the most compelling aspects of 3-(pentyloxy)propane-1-sulfonyl chloride is its role in fragment-based drug discovery. Fragment-based approaches involve identifying small molecular fragments that bind to biological targets with high affinity. These fragments can then be modified and linked together to generate lead compounds with enhanced potency and selectivity. The sulfonyl chloride group provides a convenient handle for further functionalization, allowing researchers to explore diverse chemical space efficiently.

Advances in computational chemistry have further accelerated the use of 3-(pentyloxy)propane-1-sulfonyl chloride as a starting material. Molecular modeling techniques predict the binding modes of this compound to various protein targets, enabling rational design of derivatives with improved pharmacokinetic profiles. Such computational insights are complemented by experimental validations, where x-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the interactions between modified derivatives and their biological targets.

The pharmaceutical industry has also leveraged 3-(pentyloxy)propane-1-sulfonyl chloride in the development of prodrugs—compounds that are biologically inactive until metabolized into active forms within the body. The sulfonyl chloride functionality can be exploited to create linkages that are cleaved under physiological conditions, releasing active drug molecules at targeted sites. This approach has been particularly effective in enhancing drug delivery systems for oral and injectable formulations.

In addition to its pharmaceutical applications, 3-(pentyloxy)propane-1-sulfonyl chloride finds utility in agrochemical research. Sulfonyl chlorides are commonly used in synthesizing herbicides and fungicides due to their ability to interact with enzymes involved in plant growth regulation. Researchers have utilized derivatives of this compound to develop environmentally friendly alternatives that minimize crop damage while maintaining efficacy against pests and pathogens.

The synthesis of 3-(pentyloxy)propane-1-sulfonyl chloride itself is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies often employ transition metal catalysis to facilitate key transformations efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the pentyl ether group while preserving the integrity of the sulfonyl chloride functionality.

Ongoing research continues to explore novel applications of 3-(pentyloxy)propane-1-sulfonyl chloride beyond traditional pharmaceuticals. Innovations in material science have opened up possibilities for using this compound in advanced polymer formulations, where its sulfonamide derivatives contribute to enhanced material properties such as biodegradability and mechanical strength. These developments underscore the broad utility of sulfonyl chlorides as versatile chemical tools across multiple disciplines.

The regulatory landscape surrounding 3-(pentyloxy)propane-1-sulfonyl chloride is another critical consideration for researchers and manufacturers alike. Compliance with international guidelines ensures that the compound is handled safely and responsibly throughout its lifecycle—from synthesis to commercialization. Collaborative efforts between academia and industry have led to standardized protocols for quality control and risk assessment, reinforcing trust among stakeholders.

In conclusion,3-(pentyloxy)propane-1-sulfonyl chloride (CAS No. 1343642-79-4) represents a cornerstone compound in modern chemical research with far-reaching implications for drug discovery, agrochemical innovation,and material science applications. Its unique structural features continue to inspire new synthetic strategies, computational models,and practical solutions across diverse scientific domains, solidifying its role as an indispensable tool for future advancements.

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